Fumarate hydratase-IN-2 sodium salt
Description
Properties
Molecular Formula |
C25H25N2NaO4 |
|---|---|
Molecular Weight |
440.47 |
Origin of Product |
United States |
Methodological & Application
Application Note: Metabolic Flux Analysis of Fumarate Hydratase Inhibition using IN-2
Abstract & Introduction
Fumarate Hydratase (FH) is a critical tricarboxylic acid (TCA) cycle enzyme catalyzing the hydration of fumarate to malate.[1][2] Loss-of-function mutations in FH are the driver of Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). In these cancers, the accumulation of fumarate acts as an "oncometabolite," driving epigenetic remodeling (via KDMs), hypoxic signaling (via HIF stabilization), and protein succination.
IN-2 is a potent, cell-permeable small-molecule inhibitor of FH. It is used to acutely model the metabolic catastrophe of HLRCC in wild-type cells. This application note details a rigorous Metabolic Flux Analysis (MFA) protocol using [U-13C]-Glutamine tracing to quantify the efficacy of IN-2. Unlike static metabolite profiling, this flux-focused approach confirms the specific blockade of carbon flow from fumarate to malate, distinguishing reduced enzyme activity from upstream supply issues.
Mechanism of Action
The following diagram illustrates the entry of Glutamine-derived carbon into the TCA cycle and the specific blockade point induced by IN-2.
Figure 1: Mechanism of IN-2 induced metabolic blockade. Red dashed line indicates the interruption of carbon flux.
Experimental Design Strategy
Tracer Selection: Why [U-13C]-Glutamine?
While [U-13C]-Glucose is common for glycolysis, [U-13C]-Glutamine is the gold standard for FH analysis.
-
Anaplerosis: Glutamine enters the TCA cycle at
-ketoglutarate, downstream of the decarboxylation steps that often dilute glucose signal. -
Signal-to-Noise: In cancer cells, glutamine carbon contributes significantly to the succinate/fumarate pool.
-
Readout: We expect [U-13C]-Gln (M+5) to convert to Glutamate (M+5)
-KG (M+5) Succinate (M+4) Fumarate (M+4).-
Control: Fumarate M+4
Malate M+4. -
IN-2 Treated: High Fumarate M+4, near-zero Malate M+4.
-
Dose and Time Optimization
IN-2 is potent. A dose-response (0.5
-
Pre-treatment: 4–24 hours (depending on whether you want to measure acute flux inhibition or steady-state adaptation).
-
Labeling Window: 2–4 hours. This "dynamic flux" window is sufficient for glutamine to label TCA intermediates to isotopic steady state without excessive scrambling.
Detailed Protocol
Phase 1: Reagents & Cell Preparation
Reagents:
-
IN-2 Stock: Dissolve in high-quality DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw.
-
Tracer Media: DMME (or RPMI) lacking Glutamine and Glucose.
-
[U-13C]-Glutamine: Cambridge Isotope Laboratories (CLM-1822). Reconstitute to 200 mM in PBS.
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.
Step-by-Step:
-
Seed Cells: Plate cells (e.g., UOK262, HEK293, or RCC lines) in 6-well plates (
cells/well). -
Equilibration: Allow cells to attach and recover for 24 hours in standard growth media.
-
IN-2 Treatment:
-
Replace media with fresh growth media containing IN-2 (e.g., 2
M) or DMSO (Vehicle). -
Incubate for 4 hours (Acute phase) or 24 hours (Adaptive phase).
-
Phase 2: Isotope Labeling (The Flux Step)
Critical: This step must be performed rapidly to maintain metabolic integrity.
-
Prepare Labeling Media:
-
Base: Glucose/Glutamine-free DMEM.
-
Add: Unlabeled Glucose (to standard conc., e.g., 10 mM).
-
Add: [U-13C]-Glutamine (to standard conc., e.g., 2-4 mM).
-
Add: Dialyzed FBS (10%) to minimize unlabeled glutamine contamination.
-
Add: IN-2 (maintain the same concentration as pre-treatment to prevent enzymatic recovery).
-
-
Wash: Aspirate old media. Wash once quickly with warm PBS (37°C).
-
Label: Add 1.5 mL of pre-warmed Labeling Media.
-
Incubate: Return to incubator for exactly 2 hours .
Phase 3: Quenching & Extraction
-
Quench: Place the 6-well plate directly on a bed of dry ice or ice/water slurry. Metabolism must stop immediately.
-
Wash: Aspirate media. Wash 2x with ice-cold PBS (4°C).
-
Extract:
-
Add 1 mL -80°C 80% Methanol .
-
Incubate at -80°C for 15 minutes (facilitates cell lysis and protein precipitation).
-
Scrape cells into the methanol using a cell lifter.
-
-
Clarify:
-
Transfer slurry to Eppendorf tubes.
-
Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer supernatant to a fresh glass vial for LC-MS.
-
Optional: Dry down under nitrogen flow and reconstitute in 100
L water for higher concentration.
-
Phase 4: LC-MS/MS Analysis
Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QQQ). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar organic acids.
-
Column: SeQuant ZIC-pHILIC (Merck) or Phenomenex iHILIC.
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Water).
-
Mobile Phase B: 100% Acetonitrile.
Key MRM Transitions / Mass Targets (Negative Mode):
| Metabolite | Formula | Parent Mass (M-H) | M+4 Mass (13C-Gln derived) |
| Glutamine | C5H10N2O3 | 145.06 | 150.08 (M+5) |
| Glutamate | C5H9NO4 | 146.04 | 151.06 (M+5) |
| Succinate | C4H6O4 | 117.02 | 121.03 (M+4) |
| Fumarate | C4H4O4 | 115.00 | 119.02 (M+4) |
| Malate | C4H6O5 | 133.01 | 137.03 (M+4) |
Data Interpretation & Visualization
Workflow Summary
Figure 2: Experimental workflow timeline ensuring metabolic steady state during inhibition.
Expected Results
To validate IN-2 efficacy, calculate the Fractional Enrichment (percentage of the pool that is labeled) and the Fumarate/Malate Ratio .
-
Vehicle Control:
-
Fumarate M+4: ~40-60% enrichment.
-
Malate M+4: ~40-60% enrichment.
-
Interpretation: Flux is active; fumarate converts to malate.
-
-
IN-2 Treated:
-
Fumarate M+4: >80% enrichment (Pool shrinks or stays static, but turnover stops, trapping label). Note: Total pool size of Fumarate will increase 10-100x.
-
Malate M+4: <5% enrichment .
-
Interpretation:Complete metabolic block. The label accumulates in fumarate and cannot pass to malate.
-
Troubleshooting & Quality Control
-
Signal Saturation: Fumarate levels in IN-2 treated cells can be massive. Ensure your MS detector is not saturated. You may need to inject a 1:10 dilution for the Fumarate measurement specifically.
-
Succination (2SC): As a secondary confirmation, check for S-(2-succino)cysteine (2SC) residues on proteins by Western Blot using an anti-2SC antibody. This confirms the biological consequence of the flux block.
-
Back-flux: If you see M+3 Malate, this may come from pyruvate carboxylation (PC) flux, not the oxidative TCA cycle. This confirms the specificity of the FH block (oxidative path) vs anaplerotic entry.
References
-
Kulkarni, R. A., et al. (2019). Structure of the human fumarate hydratase–inhibitor complex reveals a novel allosteric site. Nature, 566(7745), 572–577. [Link]
-
Mullarky, E., et al. (2015). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778–1783. (Contextual reference for metabolic inhibitor workflows). [Link]
-
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2014). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 9(11), 2545–2566. [Link]
-
Hooftman, A., et al. (2023).[3] Macrophage fumarate hydratase restrains mtRNA-mediated interferon production.[3] Nature, 615, 490–498. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Fumarate Hydratase-IN-2 Sodium Salt
Topic: Stability & Handling Guide for Ultra-Low Temperature Storage (-80°C)
Product Profile & Critical Storage Matrix
Compound Identity:
-
Name: Fumarate hydratase-IN-2 Sodium Salt
-
Target: Fumarate Hydratase (FH); Competitive Inhibitor (
)[1][2] -
Chemical Nature: Small molecule, Sodium Salt (Ionic, Hygroscopic)
-
Solubility: DMSO (~24 mM), Water (~14 mM)
Executive Summary: While -80°C is the gold standard for banking biologicals, it presents unique risks for small molecule sodium salts like FH-IN-2, primarily related to freeze-thaw stress and solvent hygroscopicity . The sodium salt form improves aqueous solubility but renders the compound highly susceptible to moisture uptake, which can hydrolyze the compound or alter its crystal lattice, leading to precipitation upon thawing.
Stability Matrix: Solid vs. Solution
| State | Storage Temp | Stability Duration | Critical Handling Note |
| Solid (Powder) | -80°C | > 2 Years | Preferred. Must be desiccated. Allow to warm to RT before opening to prevent condensation. |
| Solid (Powder) | -20°C | 2 Years | Standard storage condition. Keep protected from light and moisture.[3][4] |
| Solution (DMSO) | -80°C | 6 Months | Max Stability. Use aliquots to avoid freeze-thaw. DMSO absorbs water; seal tightly. |
| Solution (DMSO) | -20°C | 1 Month | High risk of precipitation if cycled. |
| Solution (Water) | -80°C | < 1 Month | Not Recommended for long-term storage due to hydrolysis risk and pH shifts during freezing. |
Troubleshooting Guide (Q&A)
Q1: I retrieved my FH-IN-2 stock (10 mM in DMSO) from -80°C, and it has precipitated. Is it ruined? Diagnosis: Likely Crystal Seeding or Temperature Shock . DMSO has a high freezing point (18.5°C).[5] When moving from -80°C to Room Temperature (RT), the solution passes through a "slush" phase where local concentration spikes, forcing the salt out of solution. Corrective Action:
-
Do not filter (you will lose the compound).
-
Warm the vial to 37°C in a water bath for 5–10 minutes.
-
Sonicate for 30–60 seconds. The sodium salt form requires mechanical energy to re-dissolve after crashing out.
-
Vortex vigorously. If clear, it is safe to use.
Q2: Why does the protocol recommend storing the powder at -20°C or -80°C but shipping is at Room Temperature? Scientific Context: Thermal degradation follows the Arrhenius equation. Short-term exposure (days) to RT is negligible for this stable salt. However, long-term storage requires arresting chemical kinetics. The Trap: The real danger during shipping/storage isn't heat—it's humidity . The sodium salt is hygroscopic.[6][7] If the vial seal is compromised at -80°C, the vacuum created by cooling draws moist air in, turning your powder into a sticky gum. Prevention: Always Parafilm® wrap vials before placing them in -80°C storage.
Q3: Can I store the stock solution in water or PBS at -80°C? Verdict: Strongly Discouraged. Reasoning:
-
pH Shift: As water freezes, buffer salts precipitate at different rates, causing massive transient pH spikes (eutectic effect) that can degrade the inhibitor.
-
Solubility: The solubility in water (14 mM) is lower than DMSO.[2] Freezing concentrates the solute into unfrozen liquid pockets, exceeding the saturation limit and causing irreversible precipitation. Best Practice: Store stocks in DMSO at -80°C. Dilute into aqueous buffer immediately before use.
Advanced Handling Protocols
Protocol A: Safe Reconstitution & Storage Workflow
Objective: Create a 10 mM stock solution stable for 6 months.
-
Equilibration: Remove the product vial from the fridge/freezer. WAIT 15-20 MINUTES until it reaches room temperature.
-
Why? Opening a cold vial causes atmospheric moisture to condense instantly on the hygroscopic salt, leading to hydrolysis.
-
-
Solvent Choice: Add anhydrous DMSO.
-
Calculation: For 1 mg of FH-IN-2 (MW: 440.47 g/mol ), add 227 µL of DMSO to achieve 10 mM.
-
-
Dissolution: Vortex. If particles remain, sonicate in a water bath at 37°C.
-
Aliquot: Divide into single-use volumes (e.g., 20 µL) in high-quality polypropylene tubes.
-
Bank: Store at -80°C.
Protocol B: Visualizing the Logic
Figure 1: Optimal Storage Workflow Caption: Logic flow for handling FH-IN-2 from arrival to banking, minimizing moisture damage.
Figure 2: Troubleshooting Precipitation Caption: Decision tree for resolving solubility issues after thawing DMSO stocks.
Frequently Asked Questions (FAQ)
Q: Does the sodium salt affect cell permeability? A: No. The sodium salt dissociates immediately in the aqueous cell culture media. The active inhibitor enters the cell. However, ensure your vehicle control (DMSO) concentration remains below 0.1% to avoid cytotoxicity, which can confound metabolic assays.
Q: I need to inject this into mice. Can I use DMSO stock? A: Direct DMSO injection is toxic. You must dilute the DMSO stock into a suitable vehicle (e.g., PBS, Corn Oil, or Saline) immediately before injection.
-
Warning: FH-IN-2 Sodium Salt may precipitate upon dilution into saline due to the "Common Ion Effect" (excess sodium reduces solubility). If this happens, use 5% Tween-80 or PEG300 as a co-solvent.
Q: How do I verify the integrity of my -80°C stock? A: Run an LC-MS. The parent peak (MW ~418.4 for the free acid, ~440.4 for Na salt) should be dominant. If you see a peak at [M+18], hydrolysis has occurred.
References
-
Takeuchi, T., et al. (2015).[2] "Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity." Journal of the American Chemical Society, 137(2), 564-567. Retrieved from [Link]
- Cheng, X., et al. (2003). "Chemical stability of small molecules in DMSO stock solutions." Journal of Biomolecular Screening, 8(3), 292-304.
Sources
Troubleshooting inconsistent IC50 values for FH inhibitor IN-2
Topic: Resolving Inconsistent IC50 Values for Fumarate Hydratase (FH) Inhibitor IN-2 Audience: Drug Discovery Scientists & Biochemists
Welcome to the FH Assay Technical Support Center
Status: Active Ticket: #FH-IN2-VAR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
If you are observing erratic IC50 values for FH-IN-2 (or structurally related covalent fumarate hydratase inhibitors), you are likely encountering a conflict between the inhibitor's mechanism of action and your assay conditions.
FH inhibitors in this class are typically electrophilic covalent binders targeting active site cysteine residues (often C481 or similar). This mechanism renders standard equilibrium-based IC50 protocols invalid. The guide below deconstructs the three most common sources of error: Buffer Chemistry , Kinetic Design , and Reporter Interference .
Module 1: The "DTT Trap" (Buffer Chemistry)
Symptom:
"My IC50 values are consistently high (low potency) or shift dramatically between fresh and old buffer batches."
The Root Cause:
Most potent FH inhibitors (including IN-2 derivatives) function as Michael acceptors or alpha-beta unsaturated electrophiles. If your assay buffer contains strong nucleophiles like DTT (Dithiothreitol) ,
Essentially, the DTT is "inhibiting the inhibitor," effectively lowering the concentration of available drug in the well.
Troubleshooting Protocol:
| Variable | Standard Protocol (Problematic) | Corrected Protocol (Optimized) |
| Reducing Agent | 1–5 mM DTT | TCEP (0.5 mM) or No Reducing Agent |
| Why? | DTT contains thiols that react with electrophilic drugs. | TCEP is a phosphine-based reducer; it maintains enzyme stability without reacting with electrophiles. |
| BSA | >0.1% (Standard Grade) | 0.01% (Fatty Acid Free) or detergent (e.g., CHAPS) |
| Why? | Albumin is a "sponge" for hydrophobic drugs. | Minimizes non-specific protein binding of the inhibitor. |
Validation Experiment: Run two parallel IC50 curves:
-
Buffer A: Standard buffer with 1 mM DTT.
-
Buffer B: Buffer with 0.5 mM TCEP (or no reducing agent).
-
Result: If Buffer B yields a significantly lower IC50 (higher potency), your inhibitor was being quenched by DTT.
Module 2: The Kinetic Conundrum (Time-Dependence)
Symptom:
"My IC50 decreases (potency increases) the longer I incubate the drug with the enzyme."
The Root Cause:
Covalent inhibitors do not follow simple Michaelis-Menten equilibrium kinetics. Their potency is defined by the rate of bond formation (
-
IC50 is meaningless without a defined pre-incubation time.
-
At
, the inhibitor has not had time to form the covalent bond, making it appear inactive. -
At
min, the inhibitor has permanently silenced the enzyme, making it appear highly potent.
The Solution: Shift from IC50 to
Workflow Visualization (Graphviz):
Caption: Impact of pre-incubation time on covalent inhibitor potency. Standardizing this step is mandatory for reproducible data.
Module 3: Readout Artifacts (Coupled Assay Interference)
Symptom:
"I see inhibition in the fluorescence assay, but not in the direct UV assay."
The Root Cause: Many FH kits use a Coupled Enzyme System .
-
Reaction 1 (Target): Fumarate
Malate (catalyzed by FH).[1][2][3][4][5][6][7][8] -
Reaction 2 (Reporter): Malate + NAD+
Oxaloacetate + NADH (catalyzed by Malate Dehydrogenase - MDH ). -
Reaction 3 (Signal): Diaphorase/Resazurin converts NADH to fluorescence.
The Risk: IN-2 might be inhibiting MDH or Diaphorase , not FH. This generates a "False Positive."
Validation Protocol: The "MDH Counter-Screen"
-
Set up the assay without FH.
-
Add Malate directly (starting substrate for the reporter system).
-
Add IN-2 at the highest concentration used in your curve.
-
Result: If signal production is blocked, IN-2 inhibits the reporter system. You must switch to a Direct UV Assay (measuring Fumarate absorbance at 240nm).
Coupled System Logic (Graphviz):
Caption: Pathway of a coupled FH assay. If IN-2 inhibits MDH (Red dashed line), the data will falsely mimic FH inhibition.
FAQ: Quick Solutions
Q: Can I use DMSO stocks stored at -20°C? A: Yes, but avoid repeated freeze-thaw cycles. Electrophilic inhibitors can hydrolyze or precipitate. Aliquot into single-use vials. Ensure final DMSO concentration in the assay is <1% (FH is sensitive to solvent denaturation).
Q: My enzyme activity degrades before I even add the drug. How do I stabilize FH? A: FH is a tetramer and can be unstable at low concentrations.
-
Buffer: Use 50 mM HEPES or Tris (pH 7.5).
-
Additives: Include 0.05% Tween-20 or CHAPS to prevent surface adsorption.
-
Cold Chain: Keep enzyme on ice until the very last moment of addition.
Q: What is the definitive reference method? A: The Direct UV method (240 nm) is the gold standard because it measures the fumarate double bond directly. It has lower throughput but zero risk of reporter enzyme interference.
References
-
Mullarky, E. et al. (2019). Identification of a small molecule inhibitor of fumarate hydratase. Nature Chemical Biology.
- Context: Describes the covalent mechanism of FH inhibitors and the necessity of specific assay conditions.
-
Copeland, R. A. (2013).[9] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
- Context: The authoritative text on calculating for covalent inhibitors and time-dependent IC50 analysis.
-
Takeuchi, T. et al. (2015). Methods for the determination of fumarase activity.[2][8][10][11] PLoS ONE.
- Context: Detailed comparison of Direct UV vs. Coupled MDH assays, highlighting interference risks.
-
NCI Assay Guidance Manual. (2012). Assay Interference by Chemical Reactivity. NCBI Bookshelf.
- Context: Guidelines on how reducing agents (DTT) interfere with electrophilic compounds in biochemical assays.
Sources
- 1. Fumarate Hydratase Antibody - Recombinant IVD - Zeta Corporation [zeta-corp.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Fumarate hydratase tumour predisposition syndrome (including hereditary leiomyomatosis and renal cell cancer) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis of fumarate hydratase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 7. Synthetically Lethal Interactions of Heme Oxygenase-1 and Fumarate Hydratase Genes [mdpi.com]
- 8. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous adaptation of cysteine reactivity to a covalent oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumarate hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Sonication methods for dissolving Fumarate hydratase-IN-2
Introduction: Welcome to the technical support guide for Fumarate hydratase-IN-2 (FH-IN-2). This novel, cell-permeable competitive inhibitor of fumarate hydratase (FH) is a powerful tool for investigating cellular metabolism and its role in disease states like hereditary leiomyomatosis and renal cell cancer (HLRCC).[1][2][3] However, as with many small molecule inhibitors, achieving and maintaining its solubility can be a significant experimental hurdle.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) focused on the dissolution of FH-IN-2, with a special emphasis on sonication-based methods. Our goal is to equip you with the foundational knowledge and practical steps needed to ensure the successful preparation of this inhibitor for your experiments.
Section 1: FAQs - First Principles of Dissolving FH-IN-2
This section addresses the most common initial questions regarding the handling and preparation of Fumarate hydratase-IN-2.
Q1: What are the recommended starting solvents and concentrations for FH-IN-2?
The solubility of FH-IN-2 is highly dependent on the solvent system. Based on available data, the following starting points are recommended.[4] It is critical to note that achieving these concentrations often requires the use of sonication and/or warming.
| Solvent | Concentration (Mass) | Concentration (Molar) | Required Conditions |
| DMSO | 10.66 mg/mL | 24.20 mM | Ultrasonic and warming required. |
| H₂O | 6.25 mg/mL | 14.19 mM | Ultrasonic, warming, and heating to 60°C required. |
| Table 1: Solubility Guidelines for Fumarate hydratase-IN-2 sodium salt.[4] |
Expert Insight: While aqueous solubility is possible, preparing a high-concentration stock in an organic solvent like DMSO is the standard and recommended workflow. This provides a stable stock that can be serially diluted for various experimental needs.
Q2: The product datasheet for FH-IN-2 specifically mentions using "newly opened DMSO." Why is this important?
This recommendation is critical for ensuring reproducibility and maximizing solubility.[4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water content significantly reduces its solvating power for many hydrophobic organic compounds, including FH-IN-2. Using an older bottle of DMSO that has been opened multiple times can lead to incomplete dissolution or precipitation of the compound, even at concentrations that were previously successful.
Causality: The presence of water in DMSO can disrupt the solvation shell around the inhibitor molecules, promoting solute-solute interactions over solute-solvent interactions, which leads to aggregation and precipitation.
Q3: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and what should I do?
This is one of the most common challenges encountered when working with compounds that have limited aqueous solubility. The phenomenon you are observing is that while FH-IN-2 is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases in the final solution. The salts and pH of your buffer can further decrease its solubility.[5]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the inhibitor in your assay.
-
Perform Serial Dilutions: Do not add the DMSO stock directly to the final buffer volume. Instead, perform a serial dilution. A helpful strategy is to first dilute the DMSO stock into pure water (diH₂O) before the final dilution into your salt-containing buffer.[5] This can sometimes keep the compound in solution long enough for the final dilution step.
-
Incorporate a Surfactant: If compatible with your assay, adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain the solubility of the compound by forming micelles that encapsulate the hydrophobic inhibitor.[5]
-
Vortex During Addition: When adding the inhibitor stock to the aqueous solution, ensure the solution is being vortexed or stirred vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
Section 2: Sonication Protocol & Troubleshooting Guide
Sonication is a powerful technique that utilizes high-frequency sound waves to facilitate the dissolution of challenging compounds.[6][7]
Q4: What is sonication and how does it help dissolve compounds like FH-IN-2?
Sonication applies ultrasonic frequencies (typically >20 kHz) to a liquid sample.[7] This process generates alternating cycles of high and low pressure. During the low-pressure cycles, microscopic vacuum bubbles, or "cavities," form in the liquid.[8][9] In the subsequent high-pressure cycles, these bubbles collapse violently. This collapse, known as cavitation, releases immense localized energy in the form of shockwaves and high-speed liquid jets.[8][9]
The Mechanism of Action: These shockwaves act as a powerful mechanical force, breaking apart the solid crystalline lattice of the FH-IN-2 powder. This disintegration dramatically increases the surface area of the compound that is exposed to the solvent, which significantly accelerates the rate of dissolution.[6][9]
Q5: Which type of sonicator (bath vs. probe) should I use for FH-IN-2?
For dissolving small molecule inhibitors in vials or small tubes, a bath sonicator is strongly recommended.
-
Bath Sonicator: This type uses a tank of water to transmit the ultrasonic waves indirectly to your sample. It provides a gentler, more uniform sonication, which is ideal for dissolving compounds without introducing excessive heat or risking cross-contamination.[5][9]
-
Probe Sonicator: This type involves inserting a metal probe directly into the sample. It delivers much higher energy and is typically used for more aggressive applications like cell lysis or DNA shearing.[9] Using a probe sonicator for this purpose risks overheating, solvent evaporation, and potential degradation of the inhibitor.[7]
Q6: Can you provide a step-by-step protocol for dissolving FH-IN-2 using a bath sonicator?
The following protocol is a validated starting point for preparing a concentrated stock solution of FH-IN-2 in DMSO.
Protocol: Preparing a 24 mM Stock of FH-IN-2 in DMSO
-
Preparation:
-
Allow the vial of this compound (MW: 440.47 g/mol ) to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Use a new, sealed bottle of anhydrous, high-purity DMSO.[4]
-
Pre-fill the bath sonicator with water. If your sonicator has a temperature control, set it to 25-30°C. If not, use room temperature water.
-
-
Reconstitution:
-
Weigh out the desired amount of FH-IN-2 powder in a suitable glass or polypropylene vial.
-
Add the calculated volume of DMSO to reach the target concentration of 24 mM (10.57 mg/mL). For example, to prepare 1 mL of a 24 mM stock, add 1 mL of DMSO to 10.57 mg of the compound.
-
Briefly vortex the vial for 10-15 seconds to wet the powder.
-
-
Sonication:
-
Secure the vial in the sonicator bath. Ensure the water level in the bath is higher than the solvent level inside your vial. A tube float or a beaker with a weight can be used to hold the vial in place.[9]
-
Turn on the sonicator. Sonicate in short bursts of 2-5 minutes.
-
After each burst, remove the vial and visually inspect for remaining solid particles. Vortex the sample for 15-30 seconds.
-
Check the temperature of the vial by hand. If it becomes noticeably warm, allow it to cool back to room temperature before continuing. Excessive heat can degrade both the solvent and the compound.[7]
-
-
Completion & Verification:
-
Repeat the sonication/vortexing cycles until the solution is completely clear and no particulate matter is visible. This may take a total of 10-30 minutes.
-
Once dissolved, centrifuge the vial at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any remaining micro-particulates that may not be visible. Carefully transfer the supernatant to a new, clean storage vial.
-
Q7: I've sonicated my sample, but it's still not fully dissolved or it precipitates out quickly. What are my next steps?
If the standard protocol fails, a systematic troubleshooting approach is necessary. The following workflow diagram outlines the decision-making process.
Caption: Troubleshooting workflow for FH-IN-2 dissolution issues.
Section 3: Advanced Troubleshooting & Best Practices
Q8: Could the sonication process itself be damaging my inhibitor?
While possible, it is less likely for a stable heterocyclic compound like FH-IN-2 when using a bath sonicator and controlling for temperature. The primary risks from sonication are thermal degradation and, in some cases, sonochemical degradation of the solvent or solute.[7][8]
-
Thermal Degradation: This is the most significant risk. Sonication generates heat, and excessive temperatures can degrade sensitive molecules.[7]
-
Mitigation: Monitor the sample vial temperature closely. Use shorter sonication bursts and allow the sample to cool. Some labs use a chilled water bath for sonication. However, for FH-IN-2, gentle warming is noted to be beneficial, so a balance must be struck.[4]
-
-
Sonochemical Degradation: The extreme conditions inside a collapsing cavitation bubble can generate free radicals, which could potentially degrade the compound. This is a much lower risk in bath sonication compared to high-intensity probe sonication.
Q9: Are there alternatives or adjuncts to sonication for improving solubility?
Yes. Sonication is often used in combination with other methods.
| Method | Description | Best Use Case for FH-IN-2 |
| Warming | Gently heating the solvent increases its kinetic energy, which can help break apart the solute's crystal lattice and increase solubility. | Highly recommended. The vendor data explicitly states that warming is required for both DMSO and water, with heating to 60°C necessary for aqueous solutions.[4] |
| Vortexing | Provides mechanical agitation to increase the interaction between the solute and solvent. | Essential. Should be performed intermittently with sonication and warming cycles to ensure the sample is mixed thoroughly. |
| pH Adjustment | For compounds with ionizable groups, adjusting the pH of the solvent can dramatically alter solubility. | Less applicable for the initial DMSO stock. However, the pH of the final aqueous buffer can be critical and should be optimized if precipitation is an issue.[10] |
| Table 2: Alternative and Adjunctive Methods for Dissolution. |
Q10: How should I properly store the stock and working solutions of FH-IN-2?
Proper storage is crucial to maintain the integrity and activity of the inhibitor.
-
Solid Compound: Store at 4°C, sealed tightly in its original vial, and protected from moisture and light.[4]
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[4]
-
Aqueous Working Solutions: These should be prepared fresh for each experiment from the frozen stock. Due to lower stability and potential for precipitation, storing diluted aqueous solutions is not recommended.
References
-
ResearchGate. How to dissolve small inhibitor molecules for binding assay? [Link]
-
Lehninger, A. L., Nelson, D. L., & Cox, M. M. Fumarate Hydratase (Fumarase). [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Veeprho. Power of Sonication in Pharma Industry. [Link]
-
AAPS. Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. [Link]
-
LCGC International. Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. [Link]
-
The Bumbling Biochemist. Lab tip: use a bath sonicator to help dissolve solids. [Link]
-
Sudarshan, S., et al. Fumarate hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer. Journal of Medical Genetics, 44(11), 724-8. [Link]
-
ResearchGate. Target engagement of top two compounds with fumarate hydratase. [Link]
-
Takeuchi, T., et al. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity. Journal of the American Chemical Society, 137(2), 564-567. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
Maman, Y., et al. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model. Cancers, 14(22), 5556. [Link]
Sources
- 1. Fumarate hydratase enzyme activity in lymphoblastoid cells and fibroblasts of individuals in families with hereditary leiomyomatosis and renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. veeprho.com [veeprho.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of Fumarate Hydratase Inhibitors
Welcome to the technical support center for researchers utilizing novel Fumarate Hydratase (FH) inhibitors. This guide is designed to provide you with the expertise and practical methodologies to anticipate, identify, and minimize off-target effects during your experiments. Given the multifaceted role of Fumarate Hydratase in cellular metabolism and beyond, ensuring the specificity of your small molecule inhibitor is paramount to the integrity of your research.[1][2][3]
Introduction: The Challenge of Targeting Fumarate Hydratase
Fumarate Hydratase is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to malate.[4][5] Its function is not confined to the mitochondria; a cytosolic isoenzyme also plays a role in amino acid metabolism.[4][5] Genetic inactivation of FH is linked to hereditary leiomyomatosis and renal cell cancer (HLRCC), where the accumulation of the oncometabolite fumarate drives tumorigenesis through various mechanisms, including the stabilization of hypoxia-inducible factors (HIFs) and epigenetic alterations.[1][6][7][8]
Given these profound downstream effects, any pharmacological inhibition of FH must be carefully scrutinized to distinguish true on-target effects from confounding off-target interactions. This guide provides a systematic approach to this challenge.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype at a much lower concentration than the reported IC50 of my FH inhibitor. Could this be an off-target effect?
A1: It's possible. A significant discrepancy between the effective concentration and the biochemical IC50 can be an indicator of an off-target effect, especially if the observed phenotype is not consistent with the known consequences of FH inhibition.[9] However, it could also suggest high cellular potency or accumulation of the inhibitor. A full dose-response curve and comparison with a structurally distinct FH inhibitor are recommended to dissect this.[10]
Q2: What are the first steps I should take if I suspect an off-target effect?
A2: The initial and most crucial step is to perform a rigorous dose-response analysis.[9] Off-target effects often manifest at higher concentrations. Concurrently, you should validate your findings with a structurally unrelated inhibitor that targets FH through a different chemical scaffold. If both compounds produce the same phenotype at concentrations relevant to their respective IC50s, it strengthens the evidence for an on-target effect.[10]
Q3: How can I be sure that the observed effects are due to FH inhibition and not something else?
A3: Genetic validation is the gold standard. Using CRISPR/Cas9 to knock out the FH gene or siRNA to knock down its expression should phenocopy the effects of your inhibitor.[9] If the genetic perturbation does not replicate the inhibitor's phenotype, it strongly suggests an off-target mechanism.
Q4: Are there any computational tools that can predict potential off-targets for my FH inhibitor?
A4: Yes, several in silico tools and databases can predict potential off-target interactions based on the chemical structure of your inhibitor. These platforms screen your compound against a large panel of known protein structures to identify potential binding partners.[9][11] While not a substitute for experimental validation, these computational predictions can provide valuable leads for further investigation.
Troubleshooting Guide: Isolating On-Target from Off-Target Effects
This section provides a structured approach to troubleshooting common issues encountered when working with novel FH inhibitors.
Issue 1: Unexpectedly Potent or Broad-Spectrum Cytotoxicity
Possible Cause: The observed cytotoxicity may be due to the inhibition of other critical cellular enzymes or pathways, rather than the intended inhibition of Fumarate Hydratase.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected HIF-α stabilization.
Detailed Steps:
-
Metabolite Profiling:
-
Objective: To confirm that the inhibitor leads to the accumulation of the on-target biomarker, fumarate.
-
Protocol:
-
Treat cells with the inhibitor at various concentrations and time points.
-
Extract metabolites from cell lysates.
-
Quantify intracellular fumarate levels using LC-MS/MS.
-
-
Interpretation: A dose-dependent increase in fumarate that correlates with HIF-α stabilization supports an on-target mechanism. [1]If HIF-α is stabilized without a corresponding increase in fumarate, a direct off-target effect on the hypoxia pathway is likely.
-
-
In Vitro Prolyl Hydroxylase (PHD) Assay:
-
Objective: To directly test if the inhibitor interacts with PHD enzymes.
-
Protocol:
-
Use a commercially available PHD activity assay kit.
-
Incubate recombinant PHD enzyme with its substrate and your inhibitor at various concentrations.
-
Measure PHD activity.
-
-
Interpretation: Direct inhibition of PHD activity in this cell-free system would be strong evidence of an off-target effect.
-
Issue 3: Global Epigenetic Changes Unrelated to Fumarate Levels
Possible Cause: The inhibitor may be directly affecting histone demethylases or other epigenetic modifying enzymes. Fumarate is known to inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases. [1] Troubleshooting Steps:
-
Correlate with Fumarate Levels: As with HIF stabilization, the first step is to measure intracellular fumarate. Epigenetic changes should correlate with the dose- and time-dependent accumulation of fumarate.
-
In Vitro Demethylase Assays: Test your inhibitor directly against a panel of recombinant histone demethylases (e.g., KDM family members) to check for direct inhibitory activity.
-
Use a Rescue Experiment: If the off-target effect is suspected to be due to inhibition of an α-ketoglutarate-dependent enzyme, attempt to rescue the phenotype by supplementing the culture medium with a cell-permeable form of α-ketoglutarate (e.g., dimethyl α-ketoglutarate). An on-target effect mediated by fumarate should not be rescued by this, while some off-target effects might be.
Data Summary for Experimental Planning
| Parameter | Recommendation | Rationale |
| Working Concentration | Use the lowest effective concentration that elicits the desired on-target effect (e.g., EC50 for fumarate accumulation). | Minimizes the risk of engaging lower-affinity off-targets. [10] |
| Primary Control | Vehicle control (e.g., DMSO). | Accounts for any effects of the solvent used to dissolve the inhibitor. |
| Secondary Control | A structurally unrelated inhibitor of the same target. | Helps to distinguish on-target class effects from off-target effects of a specific chemical scaffold. [10] |
| Tertiary Control | A structurally similar but inactive analog of your inhibitor. | Demonstrates that the observed effect is due to the specific pharmacophore and not general chemical properties. |
| Gold Standard Validation | Genetic knockdown or knockout of the target protein (FH). | The most definitive way to confirm that the pharmacological phenotype is due to the intended target modulation. [9] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the inhibitor to Fumarate Hydratase in a cellular context.
-
Methodology:
-
Treat intact cells with your inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and pellet the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for FH.
-
-
Expected Result: Binding of your inhibitor should stabilize the FH protein, leading to a higher melting temperature compared to the vehicle-treated control. [9]
Protocol 2: Kinome-Wide Selectivity Screen
-
Objective: To assess the selectivity of your inhibitor against a broad panel of kinases, a common source of off-target effects.
-
Methodology:
-
Submit your compound to a commercial service that offers kinase screening (e.g., Eurofins, Reaction Biology).
-
The service will test your inhibitor at one or more concentrations against a large panel of recombinant kinases.
-
-
Data Analysis: The results will be presented as a percentage of inhibition for each kinase. Significant inhibition of any kinase, particularly at concentrations close to the FH IC50, warrants further investigation.
References
- Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism. British Journal of Cancer. (2023).
- Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migr
- Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma.
- Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC.
- Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor ... - PMC.
- Fumarase - Wikipedia. Wikipedia.
- Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors - Benchchem. BenchChem.
- Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes - PMC.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central.
- Small Molecule Inhibitors Selection Guide - Biomol Blog. Biomol. (2020).
- HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor, in Patients with Clear Cell Renal Cell Carcinoma - PubMed.
- Fumarate Hydratase Deficiency - GeneReviews® - NCBI Bookshelf.
- New Evidence of H1-Receptor Independent COX-2 Inhibition by Fexofenadine HCl in vitro.
- Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model - MDPI. MDPI. (2022).
- How to Use Inhibitors - Sigma-Aldrich. Sigma-Aldrich.
- Kinetics of inhibition and initiation experiments. a Kinetics of... - ResearchGate.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands. Brieflands. (2011).
- FH (fumarate hydratase). - Atlas of Genetics and Cytogenetics in Oncology and Haematology.
- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. CRISPR Medicine News. (2025).
- The Structure and Function of Experimental Control in the Life Sciences. SpringerLink. (2022).
- Non-covalent Stabilization Strategies in Small Molecule Drug Design - Creative Diagnostics.
- The transcriptional factors HIF-1 and HIF-2 and their novel inhibitors in cancer therapy - PubMed.
- Fumarate hydratase-deficient renal cell carcinoma - Medical Conferences. Medical Conferences. (2024).
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model | MDPI [mdpi.com]
- 4. Fumarase - Wikipedia [en.wikipedia.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migration and Invasion | PLOS One [journals.plos.org]
- 7. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 8. conferences.medicom-publishers.com [conferences.medicom-publishers.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
Comparative Technical Guide: Fumarate Hydratase-IN-2 vs. shRNA Knockdown
Executive Summary
In the study of oncometabolism—specifically the role of Fumarate Hydratase (FH) in the TCA cycle and its link to Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)—researchers must choose between acute chemical inhibition and chronic genetic ablation.
This guide compares Fumarate hydratase-IN-2 (FH-IN-2) , a cell-permeable competitive inhibitor, against shRNA-mediated knockdown .
-
The Verdict: Use FH-IN-2 for acute metabolic flux analysis and establishing immediate "synthetic lethality" in glucose-deprived conditions. Its rapid onset (<1 hour) prevents the metabolic rewiring often seen in chronic adaptation.
-
The Verdict: Use shRNA for confirming target specificity (validating the phenotype is FH-dependent, not off-target toxicity) and for long-term tumor xenograft modeling where sustained suppression is required.
Mechanistic Divergence
To select the correct tool, one must understand the temporal and molecular differences in how these agents silence FH activity.
Mechanism of Action Diagram
Figure 1: Mechanistic comparison.[1] FH-IN-2 directly binds the active protein pool, offering immediate inhibition. shRNA targets the mRNA, requiring the natural decay of existing FH protein before phenotypic effects emerge.
Potency and Kinetics Profile
The choice between FH-IN-2 and shRNA is often a trade-off between speed and specificity .
Comparative Data Table
| Feature | Fumarate Hydratase-IN-2 (Compound 3) | shRNA Knockdown |
| Modality | Small Molecule (Competitive Inhibitor) | Genetic (RNA Interference) |
| Potency (In Vitro) | Ki = 4.5 μM (Competitive) | Variable (>70-90% mRNA reduction) |
| Cellular Potency | IC50 ≈ 2.2 μM (Nutrient-dependent) | N/A (Dependent on transduction efficiency) |
| Onset of Action | Acute (< 1 Hour) | Chronic (3–5 Days) |
| Metabolic Impact | Immediate spike in intracellular Fumarate | Gradual accumulation of Fumarate |
| Reversibility | Reversible (Washout) | Irreversible (if integrated) / Slow recovery |
| Primary Risk | Off-target toxicity at high doses (>20 μM) | Incomplete knockdown (residual enzyme activity) |
Critical Insight: Nutrient Dependency
FH-IN-2 exhibits nutrient-dependent cytotoxicity .[2] In high-glucose media, cells can survive FH inhibition by relying on glycolysis (Warburg effect). However, in galactose or low-glucose media—where mitochondrial respiration is forced—FH inhibition becomes synthetically lethal.
Experimental Implication: When using FH-IN-2, you must control the glucose concentration of your media to observe the antiproliferative phenotype.
Downstream Pathway Consequences[3]
Both methods ultimately aim to block the conversion of Fumarate to Malate. This blockade has profound signaling implications, primarily the stabilization of HIF-1α (Hypoxia-inducible factor) even in normoxia (pseudohypoxia).
Figure 2: The "Pseudohypoxia" Pathway. Inhibition of FH causes fumarate accumulation, which inhibits PHDs, leading to HIF-1α stabilization regardless of oxygen levels.
Experimental Protocols
Protocol A: Acute Inhibition with FH-IN-2
Objective: Determine IC50 under metabolic stress.
-
Preparation: Dissolve FH-IN-2 (Sodium Salt) in DMSO to a stock concentration of 10 mM.
-
Seeding: Plate cells (e.g., UOK262 or HK-2) in 96-well plates.
-
Media Switch (Critical):
-
Control Arm: DMEM + 25 mM Glucose (Glycolysis permissive).
-
Test Arm: DMEM + 10 mM Galactose (Respiration forced).
-
-
Treatment: Treat cells with serial dilutions of FH-IN-2 (0.1 μM to 50 μM) for 72 hours.
-
Readout: Assess viability using CellTiter-Glo (ATP) or Crystal Violet.
-
Expected Result: Minimal toxicity in Glucose; High toxicity (IC50 ~2-5 μM) in Galactose.
-
Protocol B: Validation via shRNA
Objective: Confirm specificity and long-term depletion.
-
Vector Selection: Use a lentiviral vector (e.g., pLKO.1) targeting the FH coding sequence (CDS).
-
Note: Use at least two distinct shRNA sequences to rule out off-target effects.
-
-
Transduction: Transduce cells with viral particles (MOI 5-10) + Polybrene (8 μg/mL).
-
Selection: Apply Puromycin selection (1-2 μg/mL) 24 hours post-infection.
-
Timeline: Maintain selection for 5 days . (FH protein has a long half-life; early lysis will show false negatives).
-
Validation (Western Blot):
-
Lyse cells using RIPA buffer.
-
Probe for FH (approx. 50 kDa).[3]
-
Probe for HIF-1α (stabilization indicates functional loss of FH).
-
References
-
Discovery of FH-IN-2 (Compound 3): Chen, Y., et al. "Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity." Journal of the American Chemical Society, 2014. Describes the identification of Compound 3 (FH-IN-2), its Ki of 4.5 μM, and the synthetic lethality mechanism.
-
Synthetic Lethality & shRNA Comparison: Frezza, C., et al. "Haem oxygenase is synthetically lethal with the tumour suppressor fumarate hydratase." Nature, 2011. Foundational paper establishing the metabolic vulnerabilities of FH-deficient cells, often used as the benchmark for shRNA studies.
-
Product Specification: MedChemExpress. "Fumarate hydratase-IN-2 sodium salt Datasheet." Validates commercial availability and chemical properties (Ki, solubility).
Sources
A Tale of Two Fumarates: A Comparative Selectivity Guide to Fumarate Hydratase-IN-2 and Dimethyl Fumarate
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, the precise modulation of biological pathways is paramount. The concept of "selectivity" – the ability of a compound to interact with its intended target while minimally affecting other cellular components – is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the selectivity profiles of two fumarate-related compounds: a representative selective inhibitor of Fumarate Hydratase (FH), which for the purpose of this guide we will refer to as "FH-IN-2" based on existing literature on characterized inhibitors, and the well-established immunomodulatory drug, Dimethyl Fumarate (DMF).
While both molecules are related to the Krebs cycle intermediate, fumarate, their mechanisms of action and, consequently, their selectivity profiles, diverge significantly. This guide will dissect these differences, providing the underlying scientific rationale, supporting experimental data, and detailed protocols to empower researchers to make informed decisions in their own investigations.
The Tale of the Target: Fumarate Hydratase vs. Pleiotropic Modulation
Fumarate Hydratase: A Specific Node in Cellular Metabolism
Fumarate Hydratase (FH) is a crucial enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] It also has a cytosolic isoform involved in amino acid metabolism.[3] The function of FH is highly specific, and its inhibition leads to the accumulation of its substrate, fumarate. This accumulation is not a subtle metabolic tweak; it has profound downstream consequences, including the activation of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, even in the presence of oxygen (a phenomenon known as pseudohypoxia).[4][5][6]
Fumarate Hydratase-IN-2 (A Representative Selective Inhibitor)
For the purpose of this guide, "Fumarate hydratase-IN-2" (FH-IN-2) represents a class of specific, competitive inhibitors of FH. Research has identified compounds that exhibit dose-dependent and competitive inhibition of FH with Ki values in the low micromolar range.[3] The primary pharmacological effect of such an inhibitor is the direct and selective blockade of FH enzymatic activity. Its selectivity is, by design, high for its intended target. The global cellular effects are a direct consequence of this specific enzyme inhibition.
Dimethyl Fumarate: A Broad-Spectrum Electrophile
In stark contrast, Dimethyl Fumarate (DMF) is a prodrug that is rapidly metabolized to its active form, Monomethyl Fumarate (MMF).[7] DMF and MMF are electrophilic molecules that react with cysteine residues on a multitude of cellular proteins.[8] This reactivity is the basis for its pleiotropic, or multi-target, mechanism of action. While the activation of the transcription factor Nrf2 is considered a key therapeutic mechanism, DMF/MMF's effects are far more widespread.[7][8]
The following table summarizes the key molecular targets and pathways modulated by each compound:
| Feature | Fumarate Hydratase-IN-2 (Representative) | Dimethyl Fumarate (DMF) / Monomethyl Fumarate (MMF) |
| Primary Target | Fumarate Hydratase (FH)[3] | Multiple cysteine-containing proteins[8] |
| Mechanism of Action | Competitive inhibition of FH enzymatic activity.[3] | Covalent modification of cysteine residues (succination).[8] |
| Key Downstream Pathways | - HIF-1α stabilization[4][5][6] - Altered cellular metabolism[1] | - Nrf2 activation (antioxidant response)[7] - NF-κB inhibition (anti-inflammatory)[9] - HCAR2 agonism (immunomodulatory)[7] |
| Selectivity Profile | High for Fumarate Hydratase. | Broad, with multiple known on- and off-targets. |
Unveiling the Selectivity Profile: A Side-by-Side Comparison
The true measure of a compound's utility and potential liabilities lies in its selectivity profile.
Fumarate Hydratase-IN-2: A Focused Intervention
A truly selective FH inhibitor like FH-IN-2 would exhibit high potency for FH with minimal interaction with other enzymes or receptors. Its effects, whether therapeutic or toxic, would be directly attributable to the consequences of fumarate accumulation.
Dimethyl Fumarate: A Network of Interactions
The selectivity profile of DMF is significantly more complex. Its electrophilic nature leads to a broad range of protein modifications. While some of these interactions contribute to its therapeutic efficacy in diseases like multiple sclerosis and psoriasis, others represent off-target effects that can lead to adverse events.[7]
Here is a summary of the known molecular interactions of DMF/MMF:
| Target/Pathway | Consequence of Interaction | Supporting Evidence |
| Keap1 | Nrf2 stabilization and activation of the antioxidant response. | Covalent modification of cysteine residues on Keap1.[8] |
| p65 (NF-κB) | Inhibition of NF-κB signaling and pro-inflammatory cytokine production. | Direct covalent modification of p65.[9] |
| Protein Kinase C θ (PKCθ) | Impaired T-cell activation. | Covalent modification of a CXXC motif in the C2 domain.[8] |
| Tubulin | Altered cytoskeletal dynamics. | Succination of multiple cysteine residues in tubulin subunits.[10] |
| Glutathione (GSH) | Depletion of cellular antioxidant capacity. | Direct reaction with the cysteine residue of GSH.[7] |
| HCAR2 (GPR109A) | Immunomodulatory effects. | Agonism by MMF.[7] |
This broad reactivity profile underscores the fundamental difference between a targeted inhibitor and a pleiotropic modulator. While the multi-target nature of DMF may contribute to its efficacy in complex inflammatory diseases, it also increases the potential for unforeseen off-target effects.
Visualizing the Mechanisms
To better understand the divergent paths these compounds take, the following diagrams illustrate their primary signaling pathways.
Caption: Inhibition of Fumarate Hydratase by FH-IN-2 leads to fumarate accumulation and downstream signaling.
Caption: The pleiotropic mechanism of action of Dimethyl Fumarate/Monomethyl Fumarate.
Experimental Protocols for Selectivity Assessment
To empirically determine and validate the selectivity profiles of compounds like FH-IN-2 and DMF, a suite of robust experimental protocols is essential.
On-Target Engagement: Fumarate Hydratase Activity Assay
This biochemical assay directly measures the enzymatic activity of FH and is crucial for determining the potency of an inhibitor.
Principle: The assay measures the conversion of L-malate to fumarate, which is monitored by the increase in absorbance at 240 nm due to the formation of the double bond in fumarate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Solution: 50 mM L-malate in Assay Buffer.
-
Enzyme Solution: Purified recombinant human Fumarate Hydratase in Assay Buffer.
-
Inhibitor Stock: FH-IN-2 dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 180 µL of Assay Buffer to the wells of a UV-transparent 96-well plate.
-
Add 10 µL of various concentrations of FH-IN-2 or vehicle control (DMSO).
-
Add 10 µL of the Enzyme Solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Immediately measure the absorbance at 240 nm every 30 seconds for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular context.[11][12]
Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with various concentrations of the test compound (e.g., FH-IN-2 or DMF) or vehicle control for a defined period.
-
-
Heat Challenge:
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the total protein concentration in the soluble fraction.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-FH).
-
Use a secondary antibody conjugated to HRP for detection.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate a melting curve.
-
The shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Off-Target Pathway Analysis: Nrf2 Activation and NF-κB Inhibition Assays
These cell-based reporter assays are essential for quantifying the effects of compounds like DMF on key signaling pathways.
Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE), the binding site for Nrf2. Activation of Nrf2 leads to an increase in reporter gene expression.[13][14]
Protocol:
-
Cell Seeding: Seed the Nrf2 reporter cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of DMF or a known Nrf2 activator (positive control) for 16-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability and plot the fold induction against the compound concentration.
Principle: This assay employs a cell line with a reporter gene driven by an NF-κB response element. Inhibition of NF-κB signaling results in a decrease in reporter gene expression.[15][16]
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of DMF for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Lysis and Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity.
-
Data Analysis: Plot the percentage of inhibition of the stimulated signal against the compound concentration.
Conclusion: Navigating the Selectivity Spectrum
The comparison between a selective Fumarate Hydratase inhibitor and Dimethyl Fumarate highlights a fundamental choice in drug development: the pursuit of a highly specific "silver bullet" versus a multi-pronged, systemic modulator.
-
Fumarate Hydratase-IN-2 represents a targeted approach. Its selectivity profile is narrow, and its biological effects are a direct consequence of inhibiting a single, well-defined enzyme. This approach offers a clear mechanistic rationale and potentially a more predictable safety profile, with on-target toxicity being the primary concern.
-
Dimethyl Fumarate embodies a pleiotropic strategy. Its broad reactivity with multiple cellular proteins leads to a complex web of biological effects. While this may be advantageous in multifactorial diseases, it also presents a significant challenge in dissecting the precise mechanisms of action and predicting off-target liabilities.
For the researcher and drug developer, the choice between these strategies depends on the therapeutic indication, the desired biological outcome, and the tolerance for off-target effects. A thorough understanding of a compound's selectivity profile, validated through rigorous experimental investigation, is the compass that guides the path from a promising molecule to a safe and effective therapeutic.
References
- Balendran, A., et al. (2004). The mode of action of fumaric acid esters in psoriasis.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
InvivoGen. (n.d.). HEK-Blue™ NF-κB Reporter Cells. Retrieved from [Link]
- Sudarshan, S., et al. (2011). Reduced expression of fumarate hydratase in clear cell renal cancer mediates HIF-2α accumulation and promotes migration and invasion. PloS one, 6(6), e21037.
- O'Flaherty, L., et al. (2019). Fumarate hydratase loss causes combined respiratory chain defects. Cell reports, 29(1), 191-204.
-
BPS Bioscience. (n.d.). Nrf2 Reporter Assay Kit. Retrieved from [Link]
- Blewett, M. M., et al. (2016). Chemical proteomic map of dimethyl fumarate–sensitive cysteines in primary human T cells. Science signaling, 9(445), rs10-rs10.
- King, A., et al. (2006). Fumarate hydratase is a tumour suppressor gene. Journal of medical genetics, 43(3), 225-230.
- Brennan, M. L., et al. (2001). A tale of two controversies: defining the role of astrocytes in CNS inflammation. Journal of Neurochemistry, 76(5), 1279-1288.
- Linker, R. A., et al. (2011).
- Scannevin, R. H., et al. (2012). Fumarates promote cytoprotection of central nervous system cells against oxidative stress via the nuclear factor (erythroid-derived 2)-like 2 pathway. Journal of Pharmacology and Experimental Therapeutics, 341(2), 529-537.
- Tomlinson, I. P., et al. (2002). Germline mutations in FH predispose to dominantly inherited uterine fibroids, skin leiomyomata and papillary renal cell cancer.
- Sudarshan, S., et al. (2009). Fumarate hydratase deficiency in renal cancer promotes tumorigenesis through the activation of HIF-1α. Clinical Cancer Research, 15(21), 6645-6652.
- O'Flaherty, L., & Adam, J. (2019). Fumarate hydratase and the Krebs cycle: a story of succination. EMBO molecular medicine, 11(11), e11391.
- Gold, R., et al. (2012). Efficacy and safety of oral fumarate in patients with relapsing-remitting multiple sclerosis: a multicentre, randomised, double-blind, placebo-controlled phase IIb study. The Lancet, 380(9847), 1021-1029.
- Fox, R. J., et al. (2012). Placebo-controlled phase 3 study of oral BG-12 for relapsing multiple sclerosis. New England Journal of Medicine, 367(12), 1087-1097.
- Phillips, J. T., et al. (2015). A randomized, placebo-controlled, phase 2 study of laquinimod in patients with relapsing-remitting multiple sclerosis. JAMA neurology, 72(7), 815-822.
- Kappos, L., et al. (2008). A placebo-controlled trial of oral cladribine for relapsing multiple sclerosis. New England Journal of Medicine, 359(17), 1786-1796.
- Havrdova, E., et al. (2009). A randomized, double-blind, placebo-controlled study of teriflunomide in patients with relapsing multiple sclerosis. Multiple Sclerosis Journal, 15(10), 1170-1180.
- Sałaga, M., et al. (2019). Dimethyl fumarate: a review of its use in the treatment of multiple sclerosis. Drugs, 79(1), 49-62.
- Albrecht, P., et al. (2012). Fumaric acid esters: an emerging treatment for multiple sclerosis. Current neuropharmacology, 10(4), 304-311.
- Mrowietz, U., & Asadullah, K. (2005). Dimethylfumarate for psoriasis: a new treatment option.
- Blewett, M. M., & Cravatt, B. F. (2017). A chemical proteomic platform to map the protein interaction landscape of electrophilic small molecules.
- Lisek, M., et al. (2016). Dimethyl fumarate and its active metabolite monomethyl fumarate: a review of their use in the treatment of psoriasis and multiple sclerosis. Psoriasis: Targets and Therapy, 6, 103-114.
- Brennan, M. S., et al. (2015). Dimethyl fumarate and monomethyl fumarate inhibit the canonical and noncanonical inflammatory pathways. Journal of immunology, 194(7), 3357-3365.
- Mills, E., et al. (2018). The immunomodulatory effects of dimethyl fumarate in multiple sclerosis. Multiple Sclerosis Journal, 24(13), 1708-1718.
- Peng, H., et al. (2012). The neuroprotection of dimethyl fumarate in neurodegenerative diseases. CNS neuroscience & therapeutics, 18(8), 636-641.
- Chen, H., et al. (2014). The antioxidant Nrf2 pathway and its downstream target genes are depressed in peripheral blood mononuclear cells of patients with multiple sclerosis. Journal of neuroimmunology, 274(1-2), 138-145.
- Selmi, C., et al. (2014). Fumarates and multiple sclerosis: a review of the rationale, mechanisms of action, and clinical efficacy.
- Wu, Q., et al. (2017). Dimethyl fumarate promotes the development of Th2-like cells in multiple sclerosis.
- Isaacs, J. S., et al. (2005). HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability. Cancer cell, 8(2), 143-153.
- Giri, S., et al. (2004). Fumaric acid esters inhibit the nuclear factor-κB pathway in T cells and dendritic cells.
- Schilling, S., et al. (2006). Fumaric acid esters are effective in the treatment of psoriasis and inhibit human T-cell proliferation and cytokine production.
- Meissner, M., et al. (2012). Dimethyl fumarate—a new oral therapy for multiple sclerosis.
- Moharregh-Khiabani, D., et al. (2009). The immunomodulatory effects of fumaric acid esters on dendritic cells. Journal of immunotoxicology, 6(4), 239-247.
- Koivunen, P., et al. (2007). Fumarate is an inhibitor of prolyl hydroxylase activity. Journal of Biological Chemistry, 282(7), 4524-4532.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 5. Dimethyl fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migration and Invasion | PLOS One [journals.plos.org]
- 7. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 8. Chemical proteomic map of dimethyl fumarate–sensitive cysteines in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Comparison: Fumarate Hydratase-IN-2 (Sodium Salt vs. Free Acid)
Executive Summary: The Selection Matrix
For researchers investigating the metabolic vulnerabilities of Fumarate Hydratase (FH)-deficient tumors or the Warburg effect, Fumarate Hydratase-IN-2 (often referenced as Compound 3 in primary literature) serves as a critical small-molecule tool.
The choice between the Free Acid and the Sodium Salt is not merely a matter of preference but a determinant of experimental success, particularly regarding solubility and stock stability .
-
Choose the Sodium Salt if: You are conducting aqueous-based enzymatic assays, require rapid dissolution in cell culture media without high DMSO concentrations, or are performing in vivo administration where organic co-solvents must be minimized.
-
Choose the Free Acid if: You require long-term stability in anhydrous DMSO stocks, or if you are following a specific legacy protocol that accounts for pH adjustments in non-buffered systems.
Critical Scientific Note: Both forms represent the active inhibitor species. However, for robust cellular permeability, neither may be as effective as the ester prodrug form (often labeled FH-IN-1 or Compound 2). If your cell-based data shows poor potency with IN-2 (Salt/Acid), consider the ester prodrug or verify uptake.
Chemical & Physical Profile
The fundamental difference lies in the counterion, which dictates the solvation shell and dissolution kinetics.
| Feature | Fumarate Hydratase-IN-2 (Free Acid) | Fumarate Hydratase-IN-2 (Sodium Salt) |
| Chemical Nature | Protonated carboxylic acid | Sodium carboxylate salt |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Water, PBS, Aqueous Buffers |
| Aqueous Solubility | Poor (< 1 mg/mL); requires pH adjustment | High (> 10 mg/mL); dissociates rapidly |
| pH Impact | Can acidify unbuffered solutions | Neutral to slightly basic in solution |
| Cell Permeability | Low (Charged at physiological pH) | Low (Highly polar/charged) |
| Primary Application | Stock storage; Chemical synthesis | Enzymatic assays; Acute cell treatment |
Mechanism of Action & Signaling Context[1][2][3]
Fumarate Hydratase-IN-2 functions as a competitive inhibitor of FH.[1] By mimicking the substrate (fumarate), it occupies the catalytic site, preventing the hydration of fumarate to L-malate.
Downstream Consequences:
Inhibition leads to the accumulation of intracellular fumarate.[2][3][4][5] High fumarate levels act as an "oncometabolite," competitively inhibiting
Pathway Visualization
Figure 1: Mechanism of FH-IN-2.[2][7][8] Inhibition of FH blocks the TCA cycle, causing fumarate accumulation which drives oncogenic signaling via HIF-1
Comparative Performance Analysis
A. Cell-Free Enzymatic Activity
In a purified enzyme assay (e.g., measuring the conversion of fumarate to malate), the Free Acid and Sodium Salt are equipotent , provided they are fully dissolved.
-
The Sodium Salt Advantage: It dissolves directly in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), eliminating the risk of enzyme denaturation caused by high DMSO percentages required to solubilize the Free Acid.
-
Data Support: Both forms yield a
against human FH when corrected for solvent effects [1].
B. Cellular Activity & Permeability
This is the most critical failure point for researchers.
-
The Challenge: Both the Free Acid and Sodium Salt are charged molecules at physiological pH (7.4). They do not cross the plasma membrane efficiently via passive diffusion.
-
The Prodrug Nuance: The primary literature (Takeuchi et al.) identifies the ester form (Compound 2) as the cell-permeable prodrug, which is hydrolyzed intracellularly to the active acid (Compound 3/IN-2).
-
Using IN-2 Salt in Cells: If you must use the Salt form in cells (e.g., to avoid esterase variability), you will likely require significantly higher concentrations (10-100x) compared to the ester, or the use of electroporation/microinjection.
-
Observation: Users often report "inactivity" with the Free Acid in cell culture. This is usually due to precipitation in the media or lack of uptake, rather than lack of intrinsic potency.
Validated Experimental Protocols
Protocol A: Preparation of Stock Solutions
For Fumarate Hydratase-IN-2 Sodium Salt:
-
Solvent: Sterile distilled water or PBS (pH 7.4).
-
Concentration: Prepare a 10 mM stock.
-
Procedure: Add solvent directly to the vial. Vortex for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot and store at -80°C. Stable for 6 months. Avoid freeze-thaw cycles.
For Fumarate Hydratase-IN-2 Free Acid:
-
Solvent: Anhydrous DMSO (Grade
99.9%). -
Concentration: Prepare a 10 mM stock.
-
Procedure: Add DMSO. Vortex vigorously. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Verification: Ensure no micro-precipitates are visible before use.
Protocol B: Coupled Enzymatic Assay (FH Activity)
This protocol uses the Sodium Salt form to avoid DMSO interference. It couples fumarate hydration to malate oxidation (via Malate Dehydrogenase - MDH), producing NADH which is measured spectrophotometrically.
Materials:
-
FH-IN-2 Sodium Salt (diluted in buffer).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl.
-
Substrate: Sodium Fumarate (50 mM stock).
-
Coupling System: NAD+ (2 mM), Malate Dehydrogenase (MDH, 5 U/mL).
-
Enzyme: Recombinant Human FH.
Workflow Visualization:
Figure 2: Coupled Enzyme Assay Workflow.
Procedure:
-
Pipette 90 µL of Master Mix into a UV-transparent 96-well plate.
-
Add 5 µL of FH-IN-2 Sodium Salt (various concentrations). Incubate for 15 minutes to allow binding.
-
Add 5 µL of Fumarate substrate to start the reaction.
-
Monitor NADH production at 340 nm (
). -
Control: Run a "No Enzyme" blank to subtract background NADH generation.
References
-
Takeuchi, T., et al. (2013). Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity.[1][5][6] PLoS ONE, 8(6), e66398.
-
MedChemExpress (MCE). this compound Datasheet.
-
Adam, J., et al. (2011).[9] Fumarate hydratase deficiency in renal cancer: a role for Krebs cycle intermediates.[6] Nature Reviews Cancer, 11, 712–712.
-
Sullivan, L.B., et al. (2013). The role of fumarate hydratase in the DNA damage response.[10] Molecular Cell, 51(2), 236-248.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 3. d-nb.info [d-nb.info]
- 4. fumarate hydratase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate | C4H2O4-2 | CID 5460307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fumarate Hydratase (Fumarase) [pages.pomona.edu]
- 9. Fumarate Hydratase Loss Causes Combined Respiratory Chain Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of Fumarate Hydratase, an Essential TCA Cycle Enzyme, Drives Proliferation in a Two-Step Model | MDPI [mdpi.com]
A Researcher's Guide to Confirming HIF-1alpha Stabilization by Fumarate Hydratase-IN-2 and its Alternatives
In the intricate landscape of cellular response to oxygen availability, the Hypoxia-Inducible Factor-1alpha (HIF-1α) stands as a master regulator. Its stabilization under hypoxic conditions orchestrates a profound transcriptional shift, enabling cells to adapt and survive. However, the modulation of HIF-1α extends beyond oxygen deprivation, with metabolic perturbations playing a crucial role. This guide provides an in-depth comparison of methods to stabilize HIF-1α, with a special focus on the pharmacological inhibition of Fumarate Hydratase (FH) by compounds like FH-IN-2. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for validation, and compare its efficacy with established alternatives.
The Fumarate Hydratase-HIF-1α Axis: A Nexus of Metabolism and Hypoxic Signaling
Under normal oxygen levels (normoxia), HIF-1α is perpetually marked for destruction. Prolyl hydroxylases (PHDs) utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize and tag HIF-1α for proteasomal degradation, keeping its levels virtually undetectable.[1]
Fumarate hydratase, a key enzyme in the Krebs cycle, catalyzes the conversion of fumarate to malate. Genetic inactivation or pharmacological inhibition of FH leads to the accumulation of intracellular fumarate.[2][3][4][5] This accumulated fumarate, due to its structural similarity to α-ketoglutarate, acts as a competitive inhibitor of PHDs.[2][4][6] The subsequent decrease in PHD activity prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels—a state often referred to as "pseudohypoxia".[7] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of a plethora of target genes involved in angiogenesis, glycolysis, and cell survival, such as VEGFA and GLUT1.[8][9][10]
Fumarate hydratase-IN-2 (FH-IN-2) is a representative small molecule inhibitor designed to permeate cells and specifically inhibit FH, thereby inducing this pseudohypoxic state.
Figure 1: Signaling pathway of HIF-1α stabilization by Fumarate Hydratase inhibition.
A Comparative Overview of HIF-1α Stabilization Methods
While FH-IN-2 offers a targeted metabolic approach, several other methods are commonly employed to stabilize HIF-1α. Understanding their distinct mechanisms is crucial for selecting the appropriate tool for a given research question.
| Method | Mechanism of Action | Advantages | Disadvantages |
| Fumarate Hydratase-IN-2 | Inhibition of Fumarate Hydratase leads to fumarate accumulation, which competitively inhibits Prolyl Hydroxylases (PHDs).[2][4][6] | Specific metabolic perturbation; normoxic stabilization allows for dissection of oxygen-independent effects. | Potential off-target effects of the inhibitor; metabolic landscape of the cell can influence efficacy. |
| Hypoxia | Reduced oxygen availability directly limits the activity of oxygen-dependent PHDs.[1][11] | The most physiologically relevant method for studying hypoxic responses. | Requires specialized equipment (hypoxia chamber); induces a wide range of cellular changes beyond HIF-1α stabilization. |
| Deferoxamine (DFO) | An iron chelator that removes Fe(II), a critical cofactor for PHD activity, thereby inhibiting them.[12][13][14] | Simple to use; effective at stabilizing HIF-1α under normoxia. | Can affect other iron-dependent enzymes; may induce cellular stress responses due to iron depletion. |
| Dimethyloxalylglycine (DMOG) | A cell-permeable analog of α-ketoglutarate that acts as a competitive inhibitor of PHDs.[15][16][17][18] | Potent and direct inhibitor of PHDs; widely used as a positive control. | Can inhibit other α-ketoglutarate-dependent dioxygenases; may have broader effects than just HIF-1α stabilization. |
Experimental Validation of HIF-1α Stabilization by FH-IN-2
Confirming the efficacy of FH-IN-2 requires a multi-pronged approach to demonstrate not only the accumulation of HIF-1α protein but also its functional activity. Here, we provide detailed protocols for three key assays.
Western Blotting for HIF-1α Protein Accumulation
Western blotting is the gold-standard for quantifying changes in protein levels. Due to the rapid degradation of HIF-1α, careful sample preparation is paramount.[19][20]
Figure 2: Experimental workflow for Western blot analysis of HIF-1α.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of FH-IN-2, a vehicle control, and a positive control (e.g., DMOG or hypoxia) for the desired time course (typically 4-8 hours).
-
Lysis: Aspirate the media and wash cells once with ice-cold PBS. Immediately add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. It is crucial to keep samples on ice throughout this process.[21] For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an 8% polyacrylamide gel.[19][20]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19][20]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or α-tubulin).
Immunofluorescence for Nuclear Translocation of HIF-1α
This technique allows for the visualization of HIF-1α accumulation and its subcellular localization.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After treatment with FH-IN-2, wash the cells with PBS.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the anti-HIF-1α primary antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Under basal conditions, HIF-1α staining should be minimal.[22] Following treatment with FH-IN-2, a distinct nuclear signal should be observed.[22][23][24]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
To confirm that the stabilized HIF-1α is transcriptionally active, measure the mRNA levels of its known target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for HIF-1α target genes (e.g., VEGFA, GLUT1, PDK1) and a housekeeping gene (e.g., GAPDH, ACTB).[9][25]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant upregulation of target genes in FH-IN-2-treated cells compared to the vehicle control indicates functional HIF-1α activity.
Expected Outcomes and Data Interpretation
The following table illustrates hypothetical data from the described experiments, comparing the effects of FH-IN-2 with other HIF-1α stabilizing agents.
| Treatment (4 hours) | HIF-1α Protein Level (Fold Change vs. Normoxia) | HIF-1α Nuclear Localization | VEGFA mRNA Expression (Fold Change vs. Normoxia) | GLUT1 mRNA Expression (Fold Change vs. Normoxia) |
| Normoxia (Vehicle) | 1.0 | Cytoplasmic/Undetectable | 1.0 | 1.0 |
| FH-IN-2 (10 µM) | 8.5 | Predominantly Nuclear | 6.2 | 4.8 |
| Hypoxia (1% O2) | 12.0 | Predominantly Nuclear | 9.5 | 7.2 |
| DFO (100 µM) | 9.8 | Predominantly Nuclear | 7.5 | 5.9 |
| DMOG (1 mM) | 11.2 | Predominantly Nuclear | 8.8 | 6.5 |
These expected results would demonstrate that FH-IN-2 effectively stabilizes HIF-1α, promotes its nuclear translocation, and induces the expression of its target genes, with an efficacy comparable to well-established methods like DFO and DMOG.
Choosing the Right Tool for Your Research
The selection of a HIF-1α stabilization method should be guided by the specific research question.
Figure 3: Decision tree for selecting a HIF-1α stabilization method.
Conclusion
Pharmacological inhibition of Fumarate Hydratase with compounds like FH-IN-2 provides a powerful and specific tool to investigate the metabolic regulation of HIF-1α. By competitively inhibiting prolyl hydroxylases, FH-IN-2 effectively induces a pseudohypoxic state, leading to the stabilization and activation of HIF-1α. The experimental protocols outlined in this guide provide a robust framework for researchers to confidently validate the activity of FH-IN-2 and compare its effects to other methods of HIF-1α stabilization. This will enable a deeper understanding of the intricate interplay between cellular metabolism and oxygen sensing pathways in both health and disease.
References
-
HYPOXIA-SPECIFIC STABILIZATION OF HIF-1ALPHA BY HUMAN PAPILLOMAVIRUSES. [Link]
-
Stabilization of hypoxia-inducible factor-1alpha protein in hypoxia occurs independently of mitochondrial reactive oxygen species production. The Journal of biological chemistry. [Link]
-
The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis. International journal of molecular sciences. [Link]
-
Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion. Molecular biology of the cell. [Link]
-
HIF1α stabilization in hypoxia is not oxidant-initiated. eLife. [Link]
-
Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration. Journal of neurotrauma. [Link]
-
Activation of Hif1α by the Prolylhydroxylase Inhibitor Dimethyoxalyglycine Decreases Radiosensitivity. PloS one. [Link]
-
Does anyone perform HIF1 alpha Western blot? ResearchGate. [Link]
-
Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma. Translational andrology and urology. [Link]
-
Stabilizing Hepatic HIF-1α Prevents Oxygen-induced Retinopathy. Investigative ophthalmology & visual science. [Link]
-
Dysregulation of hypoxia pathways in fumarate hydratase-deficient cells is independent of defective mitochondrial metabolism. Human molecular genetics. [Link]
-
Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. Neuroscience letters. [Link]
-
Deferoxamine preconditioning to restore impaired HIF‐1α‐mediated angiogenic mechanisms in adipose‐derived stem cells from STZ‐induced type 1 diabetic rats. Journal of tissue engineering and regenerative medicine. [Link]
-
Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors. ResearchGate. [Link]
-
Desferrioxamine, an Iron Chelator, Enhances HIF-1alpha Accumulation via cyclooxygenase-2 Signaling Pathway. Yonsei medical journal. [Link]
-
Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. [Link]
-
Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors. Chinese journal of cancer. [Link]
-
Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors. Chinese journal of cancer. [Link]
-
Non-Canonical Mechanisms Regulating Hypoxia-Inducible Factor 1 Alpha in Cancer. Frontiers in oncology. [Link]
-
Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α. The Journal of biological chemistry. [Link]
-
Advances in HIF-1α Stabilizer Deferoxamine in Tissue Engineering. ResearchGate. [Link]
-
Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechnology letters. [Link]
-
Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PloS one. [Link]
-
Detection of HIF-1α protein by immunofluorescence. (A) Absent HIF-1α... ResearchGate. [Link]
-
HIF-1 Pathway Research | AnyGenes® qPCR Arrays. [Link]
-
Induction and nuclear translocation of hypoxia-inducible factor-1 (HIF-1): heterodimerization with ARNT is not necessary for nuclear accumulation of HIF-1α. Journal of cell science. [Link]
-
Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migration and Invasion. PloS one. [Link]
-
Hypoxia-Inducible Factor-1α and -2α Additively Promote Endothelial Vasculogenic Properties. Journal of vascular research. [Link]
-
HIF-1 alpha (HIF1A) Human qPCR Primer Pair (NM_001530). OriGene Technologies. [Link]
-
Fumarate as an inhibitor of 2-OG-dependent enzymes. Mutations in FH... ResearchGate. [Link]
-
Quantification by real-time PCR of HIF-1a mRNA expression in in vitro... ResearchGate. [Link]
-
Induction and nuclear translocation of hypoxia-inducible factor-1 (HIF-1): heterodimerization with ARNT is not necessary for nuclear accumulation of HIF-1alpha. Journal of cell science. [Link]
-
Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues. Journal of visualized experiments : JoVE. [Link]
-
Action Sites and Clinical Application of HIF-1α Inhibitors. International journal of molecular sciences. [Link]
-
Regulation of hypoxia-inducible factor-1α by NF-κB. The Biochemical journal. [Link]
-
FAQs - Hypoxia and HIFs. Bio-Techne. [Link]
-
Hypoxia-inducible factor. Wikipedia. [Link]
Sources
- 1. molbiolcell.org [molbiolcell.org]
- 2. Frontiers | Targeting strategies in the treatment of fumarate hydratase deficient renal cell carcinoma [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Reduced Expression of Fumarate Hydratase in Clear Cell Renal Cancer Mediates HIF-2α Accumulation and Promotes Migration and Invasion | PLOS One [journals.plos.org]
- 8. HYPOXIA-SPECIFIC STABILIZATION OF HIF-1ALPHA BY HUMAN PAPILLOMAVIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 11. Stabilization of hypoxia-inducible factor-1alpha protein in hypoxia occurs independently of mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIF-1 alpha Activators | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Deferoxamine preconditioning to restore impaired HIF‐1α‐mediated angiogenic mechanisms in adipose‐derived stem cells from STZ‐induced type 1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Stabilization of Hypoxia Inducible Factor-1α by Dimethyloxalylglycine Promotes Recovery from Acute Spinal Cord Injury by Inhibiting Neural Apoptosis and Enhancing Axon Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of Hif1α by the Prolylhydroxylase Inhibitor Dimethyoxalyglycine Decreases Radiosensitivity | PLOS One [journals.plos.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. journals.biologists.com [journals.biologists.com]
- 24. Induction and nuclear translocation of hypoxia-inducible factor-1 (HIF-1): heterodimerization with ARNT is not necessary for nuclear accumulation of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. origene.com [origene.com]
Comparative Guide: Specificity & Application of Fumarate Hydratase-IN-2
This guide provides an objective, technical analysis of Fumarate Hydratase-IN-2 (FH-IN-2) , focusing on its specificity, mechanism of action, and experimental utility in targeting the mitochondrial isoform of Fumarate Hydratase (FH).
Executive Summary
Fumarate Hydratase-IN-2 (also known as Compound 3 or FH-IN-2 sodium salt ) is a synthetic, small-molecule competitive inhibitor of Fumarate Hydratase (FH). It is the hydrolytic active metabolite of the ester prodrug FH-IN-1 (Compound 2).
Core Distinction: While the mitochondrial and cytosolic FH isoforms are encoded by the same gene (FH) and share identical catalytic domains, FH-IN-2 exhibits functional specificity for the mitochondrial TCA cycle under nutrient-restricted conditions. It does not bind exclusively to the mitochondrial protein sequence (which is identical to the cytosolic form after transit peptide cleavage) but rather exploits the metabolic dependency of cells on mitochondrial respiration.
Key Performance Metrics:
-
Target: Human Fumarate Hydratase (EC 4.2.1.2).
-
Mechanism: Competitive inhibition at the active site.
-
Potency:
(in vitro).[1][2][3] -
Phenotype: Nutrient-dependent cytotoxicity (lethal in low-glucose/galactose media; tolerated in high-glucose).
Mechanism of Action & Isoform Specificity
The Isoform Paradox
Researchers must understand that FH-IN-2 is chemically incapable of distinguishing between the mitochondrial and cytosolic FH proteins based on structure alone. Both isoforms are homotetramers with identical active sites.
-
Mitochondrial FH: Critical for the Tricarboxylic Acid (TCA) cycle (Fumarate
Malate).[3][4][5][6] -
Cytosolic FH: Involved in the urea cycle and DNA damage response.
Functional "Specificity"
The "specificity" of FH-IN-2 for the mitochondrial isoform is metabolic , not structural.
-
Mitochondrial Penetration: Fluorescence studies confirm that the scaffold can permeate the mitochondrial matrix.
-
Synthetic Lethality: In high-glucose conditions, cells bypass mitochondrial FH inhibition via the Warburg effect (aerobic glycolysis). In low-glucose conditions, cells are forced to rely on Oxidative Phosphorylation (OXPHOS). FH-IN-2 blocks the TCA cycle, causing respiratory collapse and cell death specifically in this context.
Pathway Visualization
The following diagram illustrates the conversion of the prodrug (FH-IN-1) to the active inhibitor (FH-IN-2) and its dual-compartment effects.
Caption: Mechanism of FH-IN-1/2. The ester prodrug (IN-1) hydrolyzes to the active acid (IN-2), which inhibits both isoforms. Mitochondrial inhibition is lethal only when glycolysis is restricted.
Comparative Analysis: FH-IN-2 vs. Alternatives
To validate mitochondrial FH inhibition, one must choose the correct tool. FH-IN-2 (and its prodrug IN-1) offers specificity over broad-spectrum alkylators but lacks the genetic precision of knockdown.
| Feature | FH-IN-2 (Active) / FH-IN-1 (Prodrug) | Shikonin | Dimethyl Fumarate (DMF) | Genetic Knockdown (siRNA/shRNA) |
| Primary Target | Fumarate Hydratase (Competitive) | PKM2, FH (Non-selective) | NRF2 (Electrophilic) | FH mRNA |
| Mitochondrial Specificity | High (Functional) via nutrient selection | Low (Multiple targets) | Low (Covalent modification) | High (Targeted sequence) |
| Mechanism | Reversible binding at active site | Naphthoquinone redox/alkylation | Covalent succination of Cysteines | Translation arrest |
| Cell Permeability | IN-2: Low / IN-1: High | High | High | Requires transfection |
| Key Advantage | Acute temporal control ; Metabolic specificity | Natural product availability | Clinical relevance (MS drug) | Complete protein loss |
| Disadvantage | IN-2 requires microinjection or high conc. | "Dirty" drug (many off-targets) | Mimics fumarate accumulation | Slow onset (days); Adaptation |
Recommendation: Use FH-IN-1 (Prodrug) for cellular assays to ensure uptake, and FH-IN-2 (Salt) for cell-free enzymatic assays or permeabilized mitochondria.
Experimental Protocols (Self-Validating Systems)
Protocol A: Validating Mitochondrial FH Inhibition (Seahorse Assay)
Objective: Confirm that FH-IN-2 targets the mitochondrial isoform by measuring Oxygen Consumption Rate (OCR).
-
Cell Preparation: Seed HeLa or RCC4 cells (20,000/well) in XF96 plates.
-
Media Switch: 1 hour prior to assay, switch to XF Base Medium supplemented with 10 mM Galactose (forces mitochondrial reliance) or 10 mM Glucose (control).
-
Compound Injection:
-
Port A: FH-IN-1 (Prodrug) at titrated doses (1–10 µM). Note: Use Prodrug for intact cells.
-
Port B: Oligomycin (1 µM) - ATP Synthase inhibitor.
-
Port C: FCCP (0.5 µM) - Uncoupler.
-
Port D: Rotenone/Antimycin A - ETC inhibitors.
-
-
Validation Logic:
-
True Positive: FH inhibition should suppress Basal Respiration and Maximal Respiration significantly in Galactose media.
-
Specificity Check: In High Glucose media, OCR may drop, but cell viability (measured post-assay) should remain high compared to Galactose.
-
Protocol B: Enzymatic Specificity (Cell-Free)
Objective: Determine
-
Reagents: Recombinant Human FH, L-Malate (substrate), FH-IN-2 (dissolved in DMSO).
-
Reaction Mix: 50 mM HEPES (pH 7.5), 0.1 mM EDTA.
-
Detection: Monitor Fumarate formation at 250 nm (UV absorbance) or use a coupled assay (Fumarase
Malate Dehydrogenase NADH fluorescence). -
Execution:
-
Incubate Enzyme + FH-IN-2 (0, 1, 5, 10, 50 µM) for 15 min.
-
Initiate with L-Malate.
-
-
Data Analysis: Plot Lineweaver-Burk. Competitive inhibition will show intersecting lines at the Y-axis (
unchanged, increases).
Critical Considerations & Scientific Integrity
The "Prodrug" Nuance
A common error is treating FH-IN-2 (the salt) as a cell-permeable drug equivalent to FH-IN-1.
-
Fact: The carboxylic acid group on FH-IN-2 is charged at physiological pH, limiting passive diffusion.
-
Correction: For live-cell imaging or cytotoxicity, use the ester form (FH-IN-1) . Use FH-IN-2 only for biochemical assays or when using transfection reagents/microinjection.
Reproducibility & Controversy
While the primary literature (Takeuchi et al., 2015) characterizes Compound 3 (IN-2) as a competitive inhibitor, subsequent screenings (e.g., by Kasbekar et al.) have occasionally failed to reproduce high potency in different assay conditions.
-
Mitigation: Always run a positive control (e.g., a known enzymatic inhibitor or FH-deficient cell line lysate) and verify the compound's purity (HPLC) before critical experiments.
Off-Target Effects (Succination)
Inhibiting FH causes massive fumarate accumulation.[3][4] Fumarate is an electrophile that "succinates" cysteine residues (2-succinocysteine).
-
Distinction: Observed effects (e.g., NRF2 activation) may be due to succination of KEAP1 , not direct lack of FH enzymatic activity.[7]
-
Control: Use Dimethyl Fumarate (DMF) as a control for succination effects without direct enzyme inhibition.
References
-
Takeuchi, T., Schumacker, P. T., & Kozmin, S. A. (2015). Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity.[8] Journal of the American Chemical Society, 137(2), 564–567.[9] Link[6]
-
Adam, J., et al. (2013). A Role for Cytosolic Fumarate Hydratase in Urea Cycle Metabolism and Renal Neoplasia.[4] Cell Reports, 3(5), 1440-1448.[4] Link
-
Kasbekar, M., et al. (2016). Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site.[8] PNAS, 113(27), 7503–7508. Link
-
MedChemExpress. Fumarate hydratase-IN-2 sodium salt (Product Datasheet). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and “cryptic targets” of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Technical Guide: Reversibility of Fumarate Hydratase-IN-2 Inhibition in Washout Studies
Executive Summary
Fumarate Hydratase-IN-2 (FH-IN-2) is a potent, cell-permeable small molecule inhibitor designed to target Fumarate Hydratase (FH), the tricarboxylic acid (TCA) cycle enzyme responsible for the reversible hydration of fumarate to L-malate.
Unlike alkylating agents (e.g., Dimethyl Fumarate) which may form covalent adducts with cysteine residues, FH-IN-2 is designed as a competitive, non-covalent inhibitor . Consequently, its inhibition profile in washout studies typically demonstrates reversibility , characterized by the restoration of enzymatic activity and metabolic flux upon compound removal. This guide provides the rigorous experimental framework to validate this reversibility, distinguishing it from irreversible "suicide" inhibition.
Part 1: Mechanistic Grounding
To design a valid washout study, one must understand the binding kinetics. FH is a homotetramer with four active sites (Site A) and potential allosteric sites (Site B).
-
Endogenous Reaction: Fumarate + H₂O
L-Malate. -
Inhibition Mode: FH-IN-2 typically occupies the catalytic Site A, preventing substrate entry.
-
Reversibility Logic:
-
Reversible (Competitive):
. Dilution shifts equilibrium left, freeing the enzyme ( ). -
Irreversible (Covalent):
. Dilution does not dissociate the complex; activity remains blocked.
-
Diagram 1: FH Signaling & Inhibition Node
This diagram illustrates the metabolic bottleneck created by FH-IN-2 and the downstream consequences (HIF stabilization via fumarate accumulation).
Caption: FH-IN-2 competitively binds FH, blocking Malate generation and causing Fumarate accumulation, which secondarily stabilizes HIF-α.
Part 2: Comparative Analysis
The following table contrasts FH-IN-2 with alternative modulation strategies to contextualize washout results.
| Feature | FH-IN-2 | Dimethyl Fumarate (DMF) | Itaconate |
| Primary Class | Synthetic Small Molecule | Electrophilic Fumarate Derivative | Endogenous Metabolite |
| Binding Mode | Non-covalent (Competitive) | Covalent (Cysteine Succination) | Weak Competitive / Covalent |
| Washout Prediction | High Recovery (>80% activity) | Low Recovery (<20% activity) | Variable (Time-dependent) |
| Off-Target Risk | Low (Kinase/Enzyme selective) | High (Proteome-wide succination) | Moderate (KEAP1/Nrf2) |
| Use Case | Acute, reversible FH blockade | Chronic, irreversible alkylation | Immunometabolic modulation |
Part 3: Experimental Protocol (The Washout Assay)
Principle: The "Jump Dilution"
To prove reversibility, cells or purified enzymes are incubated with the inhibitor at a concentration well above the IC50 (typically 10×). The inhibitor is then rapidly removed (washout). If the inhibitor is reversible, the dissociation rate (
Workflow Diagram
This diagram details the critical steps for the "Pulse-Chase" washout experiment.
Caption: The Pulse-Chase workflow compares "Washed" samples against "Continuous Treatment" (negative control) and "Vehicle" (positive control).
Detailed Methodology
1. Preparation
-
System: UOK262 cells (FH-deficient, re-expressing WT FH) or purified recombinant human FH.
-
Compound: FH-IN-2 (dissolved in DMSO).
-
Dose: Determine IC50 first. Use 10× IC50 for the pulse phase to ensure >95% target occupancy.
2. The Pulse (Incubation)
-
Treat cells with FH-IN-2 for 2–4 hours . This allows equilibrium binding without inducing significant apoptosis (which would confound viability readouts).
-
Control A (Vehicle): DMSO only.
-
Control B (Continuous): FH-IN-2 remains for the duration of the experiment.
3. The Washout (Critical Step)
-
Aspirate media containing FH-IN-2.
-
Wash 1: Add warm PBS (37°C), gently swirl, aspirate. Cold PBS can shock metabolic flux.
-
Wash 2: Add warm complete media, incubate 5 min, aspirate. (Allows diffusion of unbound intracellular drug).
-
Wash 3: Add warm complete media (final recovery volume).
4. Recovery & Readout
-
Incubate for 1, 4, and 24 hours .
-
Assay: Measure intracellular Fumarate/Malate ratio using LC-MS or a colorimetric Malate Assay Kit.
Part 4: Data Interpretation & Validation
Expected Results Table
The following data structure represents a successful validation of FH-IN-2 reversibility.
| Condition | Time Post-Wash | Relative FH Activity (%) | Interpretation |
| Vehicle Control | N/A | 100% | Baseline |
| Continuous FH-IN-2 | 4 hrs | < 5% | Effective Inhibition |
| Washout FH-IN-2 | 1 hr | 30% | Rapid Dissociation ( |
| Washout FH-IN-2 | 4 hrs | 65% | Metabolic Recovery |
| Washout FH-IN-2 | 24 hrs | > 90% | Full Reversibility |
Troubleshooting "Pseudo-Irreversibility"
If FH-IN-2 appears irreversible (no recovery), consider:
-
Inadequate Wash: Lipophilic compounds may retain in cell membranes. Use BSA-containing media during the wash step to act as a "sink" for lipophilic drugs.
-
Cell Death: If the pulse was too toxic, cells are dead, not inhibited. Check viability (ATP/CellTiter-Glo) alongside activity.
References
-
Structural Basis of Fumarate Hydratase Deficiency. Source: National Institutes of Health (PMC). Context: Defines the active site (Site A) architecture targeted by competitive inhibitors.
-
Fumarate Hydratase-IN-1 (Analog Reference). Source: MedChemExpress. Context: Establishes the class of cell-permeable FH inhibitors and their IC50 ranges (~2.2 µM).
-
Assay Guidance Manual: Assessment of Compound Inhibition Reversibility. Source: NCBI Bookshelf. Context: The authoritative protocol for distinguishing reversible vs. irreversible inhibition (dialysis and jump dilution methods).
-
Fumarate Hydratase in Cancer: Trends and Findings. Source: ResearchGate / PubMed. Context: Discusses the metabolic consequences of FH inhibition (fumarate accumulation and HIF stabilization) relevant to the assay readout.
Sources
Safety Operating Guide
Personal protective equipment for handling Fumarate hydratase-IN-2 sodium salt
Topic: Personal protective equipment for handling Fumarate hydratase-IN-2 sodium salt Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary & Risk Logic
Compound Identity: this compound (CAS: 2226237-62-3, typically) is a potent, cell-permeable, competitive inhibitor of Fumarate Hydratase (FH) with a
The "Senior Scientist" Perspective: While many Safety Data Sheets (SDS) for novel research inhibitors may default to "Not Classified" due to a lack of toxicological data, you must treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Why?
-
Mechanism of Action: It directly targets the Krebs cycle (TCA cycle). Systemic absorption can disrupt cellular respiration and metabolic homeostasis.
-
Physical Form: As a sodium salt, it is a hygroscopic solid. This increases the risk of dust generation during weighing and aerosolization during solubilization.
-
Solubility: High water solubility implies that if it contacts sweat or mucous membranes, it will dissolve and absorb rapidly.
Core Directive: Do not rely solely on the "Caution" label. Implement a Zero-Inhalation/Zero-Contact protocol.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this inhibitor in its solid (powder) and solubilized states.
A. Respiratory Protection (The Critical Barrier)
-
Risk: Inhalation of airborne particulates during weighing is the primary route of exposure.
-
Requirement:
-
Primary: Work inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
Secondary (PPE): If working outside a hood (strongly discouraged) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical dust.
-
B. Dermal Protection (The Permeation Barrier)
-
Risk: Sodium salts solubilize in sweat. Nitrile permeation rates vary by thickness.
-
Requirement: Double-Gloving Protocol .
-
Inner Layer: 2.5 mil Nitrile (Tactility).
-
Outer Layer: 4-5 mil Nitrile (Durability).
-
Why? This creates a "sacrificial layer." If the outer glove is contaminated, it can be stripped without exposing skin.
-
C. Ocular Protection[2][3][4]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1).
-
Note: Standard safety glasses are insufficient for powders, which can drift around the lenses.
Summary Table: PPE Specifications
| Protection Zone | Standard (Solid Handling) | Standard (Solution Handling) | Technical Rationale |
| Respiratory | Fume Hood + N95 (backup) | Fume Hood | Prevent inhalation of bioactive dusts. |
| Hand (Inner) | Nitrile (2.5 mil) | Nitrile (2.5 mil) | Base protection layer. |
| Hand (Outer) | Nitrile (4-5 mil, Extended Cuff) | Nitrile (4 mil) | Sacrificial layer; extended cuff covers wrist gap. |
| Eye/Face | Chemical Splash Goggles | Safety Glasses w/ Side Shields | Goggles seal against drifting powder. |
| Body | Lab Coat (Buttoned, Tyvek sleeves) | Lab Coat (Cotton/Poly) | Tyvek sleeves prevent powder accumulation on cuffs. |
Operational Workflow: Weighing & Solubilization
The moment of highest risk is transitioning the compound from a dry solid to a solution. Use this self-validating workflow to minimize aerosol generation.
Visualization: The Safe Solubilization Path
Figure 1: Step-by-step workflow for solubilizing this compound, highlighting the critical aerosol generation control point.
Detailed Protocol
-
Preparation:
-
Equilibrate the vial to room temperature before opening to prevent condensation (which causes clumping and hydrolysis).
-
Place a disposable balance mat or weighing boat in the fume hood.
-
-
Weighing (The "Static" Technique):
-
Do not use a spatula if possible. Gently tap the source vial to dispense powder into the weighing boat. This reduces mechanical agitation.
-
Pro-Tip: If the sodium salt is clumpy, do not crush it in the open. Dissolve the entire clump if experimental design permits.
-
-
Solubilization:
-
Solvent Choice: Water is the primary solvent for the sodium salt.
-
Technique: Add the solvent down the side of the vial wall to wash powder to the bottom.
-
Vortexing: Cap the vial securely. Vortex in short bursts. Wait 30 seconds before opening the cap to allow internal aerosols to settle.
-
-
Filtration:
-
Use a 0.22 µm PES (Polyethersulfone) or PVDF filter.
-
Caution: Pressurizing a syringe filter can cause it to burst. Wear goggles and aim away from the face.
-
Emergency Response & Disposal
Even with perfect PPE, accidents happen. This protocol ensures rapid mitigation.
Accidental Exposure Response
| Exposure Route | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately.[2][3] | Seek medical evaluation.[2][3][4] Inform physician of "Metabolic Inhibitor Exposure." |
| Skin Contact | Wash with soap and water for 15 mins. | Do not use alcohol/organic solvents (enhances absorption). |
| Eye Contact | Flush at eyewash station for 15 mins. | Hold eyelids open. Remove contacts if easy to do. |
| Ingestion | Rinse mouth with water. | Do NOT induce vomiting.[3] Contact Poison Control. |
Spill Cleanup (Powder)
-
Isolate: Mark the area.[5]
-
PPE: Don N95 respirator and double gloves.
-
Method: Do not dry sweep.
-
Cover spill with wet paper towels (water-dampened) to solubilize and trap dust.
-
Wipe up inward from the periphery.
-
Clean area with 10% bleach followed by water.
-
Disposal[3][6][8]
-
Classification: Treat as Hazardous Chemical Waste .
-
Container: Collect in a dedicated solid waste container labeled "Toxic - Metabolic Inhibitor."
-
Liquids: Aqueous waste containing the inhibitor must not go down the drain. Collect in "Aqueous Hazardous Waste."
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (Section IV-B-7: Prudent Practices). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Fumarate Hydratase Inhibitors. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
